molecular formula C14H15NO5S B5490983 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B5490983
M. Wt: 309.34 g/mol
InChI Key: YEDDZULUMIMGKN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione (succinimide) core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 1 and a 2-hydroxyethylsulfanyl group at position 2.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxyethylsulfanyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-3-6-21-12-8-13(17)15(14(12)18)9-1-2-10-11(7-9)20-5-4-19-10/h1-2,7,12,16H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDDZULUMIMGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A possible synthetic route might include:

  • Formation of the benzodioxin ring through a cyclization reaction.
  • Introduction of the pyrrolidine ring via a condensation reaction.
  • Attachment of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkoxides or amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a complex structure characterized by a pyrrolidine ring and a benzodioxin moiety. The synthesis typically involves multi-step reactions that can include the formation of sulfonamide derivatives and the introduction of hydroxyethyl sulfanyl groups.

Synthesis Overview:

  • Starting Materials:
    • 2,3-Dihydro-1,4-benzodioxin
    • Hydroxyethyl sulfanyl derivatives
    • Pyrrolidine diones
  • General Reaction Steps:
    • Formation of the pyrrolidine ring.
    • Introduction of the benzodioxin moiety.
    • Functionalization with hydroxyethyl sulfanyl groups.

Biological Activities

Research indicates that this compound exhibits various biological activities which can be harnessed for therapeutic purposes:

Enzyme Inhibition:

Studies have shown that derivatives of benzodioxin compounds can act as inhibitors for enzymes such as:

  • Acetylcholinesterase (AChE): Important for treating Alzheimer's disease.
  • α-Glucosidase: Relevant for managing Type 2 diabetes mellitus (T2DM) .

Antioxidant Properties:

The presence of the benzodioxin structure contributes to antioxidant activities, which are crucial in combating oxidative stress-related diseases.

Anti-inflammatory Effects:

Compounds with similar structures have been reported to exhibit anti-inflammatory properties, suggesting potential applications in inflammatory diseases.

Therapeutic Applications

Given its biological activities, the compound has several potential therapeutic applications:

Neurological Disorders:

Due to its AChE inhibitory activity, it may be beneficial in developing treatments for Alzheimer's disease and other neurodegenerative disorders.

Diabetes Management:

As an α-glucosidase inhibitor, it could play a role in managing blood sugar levels in diabetic patients.

Cancer Research:

Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential.

Case Study 1: Enzyme Inhibition

In a study published in Brazilian Journal of Pharmaceutical Sciences, several sulfonamide derivatives were synthesized from benzodioxin precursors. These compounds were screened for their ability to inhibit AChE and α-glucosidase, showing promising results that support further exploration into their therapeutic potential .

Case Study 2: Antioxidant Activity

A series of experiments demonstrated that derivatives containing the benzodioxin structure exhibited significant antioxidant activity in vitro, suggesting their utility in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a. Core Heterocycle Comparison

  • Target Compound: Pyrrolidine-2,5-dione (succinimide) core, known for hydrogen-bonding capacity and rigidity.
  • : A tetrazole-containing compound (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-yl derivative) replaces the succinimide with a tetrazole ring, offering different electronic properties and metabolic stability .
  • : Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a/b) feature fused thiazole-pyrimidine cores, introducing additional nitrogen atoms and conjugation, which may influence redox behavior .

b. Substituent Analysis

  • Hydroxyethylsulfanyl Group: Unique to the target compound, this group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., cyano groups in ’s 11b or methoxy groups in ’s pyridin-3-amine derivative) .
  • Benzodioxin Moiety : Shared with compounds in , and 7, this group is associated with π-π stacking interactions and resistance to oxidative degradation .
Physicochemical Properties
Compound Class Molecular Weight Key Functional Groups Potential Solubility
Target Compound ~350–400* Hydroxyethylsulfanyl, benzodioxin Moderate (polar groups)
Tetrazole-Benzodioxin () ~450–500* Tetrazole, benzodiazol-2-one Low (aromatic dominance)
Thiazolo-pyrimidine () 386–403 Cyano, carbonyl Low (rigid structure)
Pyridin-3-amine () 391.46 Methoxy, dimethylamino Moderate (amine group)

*Estimated based on structural analogs.

  • The hydroxyethylsulfanyl group in the target compound may confer better solubility than cyano-substituted thiazolo-pyrimidines () or dimethylamino pyridin-amines () .

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione class, which has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and the introduction of the benzodioxin moiety. For instance, compounds derived from 2,3-dihydrobenzo[1,4]dioxin have been synthesized and evaluated for their enzyme inhibitory properties against targets such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Enzyme Inhibition

Recent studies have shown that derivatives of 1-(2,3-Dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against several enzymes:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism. Inhibitors can help manage blood glucose levels in diabetic patients.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission and is a target for Alzheimer's disease treatment.

Table 1 summarizes the enzyme inhibition activities of various derivatives related to this compound:

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.0
Compound Cα-glucosidase15.0

Anticonvulsant Activity

The anticonvulsant properties of similar pyrrolidine derivatives have been evaluated using various seizure models. For example:

  • In a study using the maximal electroshock (MES) model, certain derivatives demonstrated protective effects against tonic seizures with effective doses ranging from 62.1 mg/kg to 75.6 mg/kg .
  • The compounds were also tested in models like the 6 Hz test and subcutaneous pentylenetetrazole (scPTZ), showing varying degrees of efficacy.

Study on Anticonvulsant Properties

In a recent study published in MDPI, a series of pyrrolidine derivatives were synthesized and evaluated for their anticonvulsant activity. The study highlighted that compounds with specific structural features related to 1-(2,3-Dihydro-1,4-benzodioxin) showed promising results in protecting against seizures in animal models. The research emphasized the importance of optimizing chemical structures to enhance biological activity .

Evaluation of Analgesic Effects

Another aspect investigated was the analgesic potential of related compounds in models of neuropathic pain. The formalin test revealed that certain derivatives significantly reduced pain responses compared to controls, indicating potential use as analgesics .

The biological activities observed can be attributed to several mechanisms:

  • Enzyme Binding : The binding affinity to target enzymes such as α-glucosidase and acetylcholinesterase is influenced by the structural configuration of the compound.
  • Ion Channel Modulation : Some studies suggest that these compounds may interact with sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release.

Q & A

Basic: How can I optimize the synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione?

Methodological Answer:
The synthesis of this compound can be optimized by adjusting reaction conditions such as solvent systems, temperature, and catalysts. For example:

  • Solvent Selection : Use mixed solvents (e.g., acetic anhydride/acetic acid) to enhance solubility and reaction efficiency, as demonstrated in similar pyrrolidine-dione syntheses .
  • Catalyst Optimization : Test fused sodium acetate or other mild bases to improve cyclization efficiency.
  • Reaction Time : Monitor reaction progress via TLC or HPLC to minimize side products.

Reference synthetic protocols for analogous compounds (e.g., thiouracil derivatives) suggest reflux durations of 2–12 hours, depending on substituent reactivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H/C-O stretches in benzodioxin rings) .
  • NMR Analysis :
    • ¹H NMR : Assign peaks for the benzodioxin aromatic protons (~6.5–7.5 ppm) and hydroxyethyl sulfanyl protons (~2.5–4.0 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (pyrrolidine-2,5-dione C=O at ~170–175 ppm) and benzodioxin carbons .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods guide reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates for sulfanyl-group substitutions or benzodioxin ring modifications .
  • Solvent Effects : Apply COSMO-RS simulations to optimize solvent polarity for specific reaction steps .
  • Data Feedback : Implement machine learning to correlate computed activation energies with experimental yields (see ICReDD’s workflow for reaction design) .

Advanced: How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Controlled Replication : Synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to eliminate environmental variability .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in crowded regions .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 1-(4-methylphenyl)pyrrolidine-2,5-dione) to identify systematic shifts .

Basic: What are the solubility and stability considerations for this compound in aqueous vs. organic media?

Methodological Answer:

  • Solubility Testing : Use a shake-flask method with HPLC quantification. The hydroxyethyl sulfanyl group enhances water solubility, while the benzodioxin ring favors organic solvents (e.g., DMSO, DMF) .
  • Stability Profiling : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Monitor via UV-Vis or LC-MS for hydrolysis or oxidation products .

Advanced: How can the heterocyclic system (benzodioxin + pyrrolidine-dione) influence reactivity in electrophilic substitutions?

Methodological Answer:

  • Electron Density Mapping : Perform NBO analysis to identify electron-rich regions (e.g., benzodioxin oxygen lone pairs) that direct electrophilic attacks .
  • Comparative Kinetic Studies : Compare reaction rates of this compound with analogs lacking the sulfanyl group (e.g., using nitration or halogenation reactions) .
  • X-ray Crystallography : Resolve crystal structures to correlate steric hindrance (e.g., from the hydroxyethyl group) with regioselectivity .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and byproducts .
  • HPLC : Apply reverse-phase C18 columns for high-purity isolation, especially for polar derivatives .

Advanced: How can researchers validate the biological activity of this compound while minimizing assay variability?

Methodological Answer:

  • Dose-Response Curves : Use a 10-point dilution series (0.1–100 µM) to establish IC₅₀ values in cell-based assays (e.g., cytotoxicity or enzyme inhibition) .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) and vehicle-only controls to normalize data .
  • Triplicate Replicates : Ensure statistical power (n ≥ 3) and use ANOVA to assess significance .

Advanced: What mechanistic insights can be gained from studying the sulfanyl group’s role in hydrolysis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare hydrolysis rates of S-CH₂CH₂OH vs. S-CD₂CD₂OH derivatives to identify rate-determining steps .
  • pH-Rate Profiling : Map hydrolysis rates across pH 2–12 to distinguish acid/base-catalyzed pathways .
  • Computational Modeling : Simulate transition states for S-O bond cleavage using DFT (B3LYP/6-31G*) .

Basic: How to assess the compound’s purity and potential impurities?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at 254 nm .
  • Residual Solvent Analysis : Follow USP guidelines with GC-MS for solvents like acetic anhydride or DMF .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

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